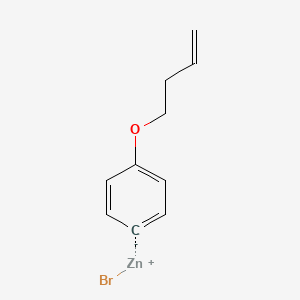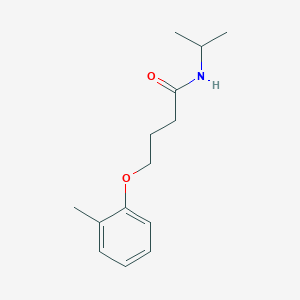
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is widely used due to its stability under acidic conditions and its ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amine, forming the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group using appropriate reagents.
Esterification and Amidation: The carboxylic acid group can form esters or amides through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Oxidation: Reagents like pyridinium chlorochromate (PCC) can oxidize the hydroxyl group.
Reduction: Sodium borohydride (NaBH4) is used for the reduction of ketones to alcohols.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Ketone: Oxidation of the hydroxyl group forms a ketone.
Reduced Alcohol: Reduction of the ketone forms an alcohol.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides with aromatic residues.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-hydroxy-4-methylpentanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the pentanoic acid backbone. This structure provides distinct reactivity and properties compared to other Boc-protected amino acids, making it valuable in specific synthetic applications .
特性
分子式 |
C12H23NO5 |
|---|---|
分子量 |
261.31 g/mol |
IUPAC名 |
(2S)-4-hydroxy-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)18-10(16)13(6)8(9(14)15)7-12(4,5)17/h8,17H,7H2,1-6H3,(H,14,15)/t8-/m0/s1 |
InChIキー |
QHESFWVJLHHFJC-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(C)(C)O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CC(C)(C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




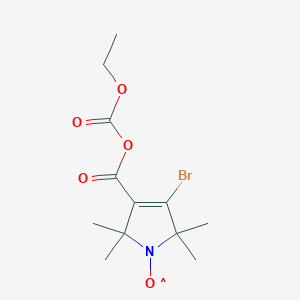
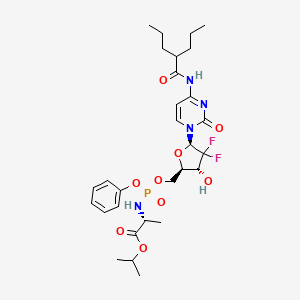
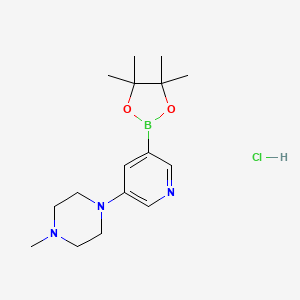
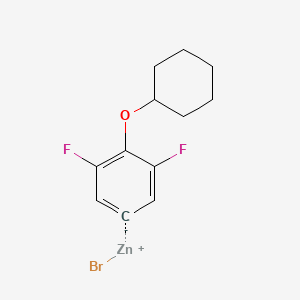

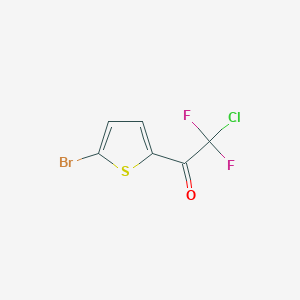
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
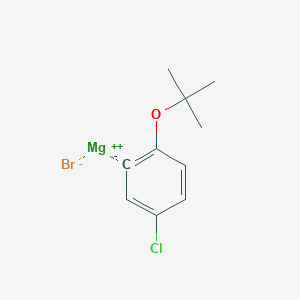
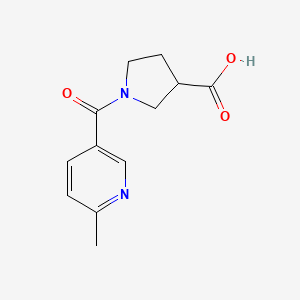
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
